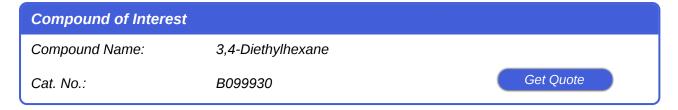


# An In-depth Technical Guide to the Spectroscopic Data of 3,4-Diethylhexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,4-Diethylhexane** (C<sub>10</sub>H<sub>22</sub>). The information presented herein is intended to support research, analytical, and drug development activities by offering detailed spectroscopic data and the methodologies for their acquisition.

#### **Structural Information**

**3,4-Diethylhexane** is a branched alkane with the following structure:

Due to the presence of two chiral centers at positions 3 and 4, **3,4-Diethylhexane** can exist as stereoisomers. The spectroscopic data presented here is for the mixture of stereoisomers unless otherwise specified.

### **Spectroscopic Data**

The following sections summarize the key spectroscopic data for **3,4-Diethylhexane**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **3,4-Diethylhexane**[1]



Chemical Shift (δ) ppm	Multiplicity	Assignment
~0.86	Triplet	-CH₃
~1.25	Multiplet	-CH <sub>2</sub> - (in ethyl) and -CH-

Note: The spectrum of **3,4-Diethylhexane** is complex in the aliphatic region due to the overlapping signals of the diastereotopic methylene protons and the methine protons.

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the symmetry in **3,4-Diethylhexane**, the number of unique carbon signals is less than the total number of carbon atoms. For the achiral meso-compound, there would be three signals. For the chiral enantiomers, there would be five signals. The following are predicted chemical shifts based on empirical calculations for branched alkanes.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **3,4-Diethylhexane** 

Predicted Chemical Shift (δ) ppm	Carbon Type
~12	Primary (-CH <sub>3</sub> )
~25	Secondary (-CH <sub>2</sub> )
~45	Tertiary (-CH)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments upon ionization.

Table 3: Mass Spectrometry Data for 3,4-Diethylhexane (Electron Ionization)



m/z	Relative Abundance (%)	Proposed Fragment
142	Low	[M] <sup>+</sup> (Molecular Ion)
113	Moderate	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
85	High	[M - C4H9] <sup>+</sup>
71	Base Peak	[C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>7</sub> ]+
29	High	[C <sub>2</sub> H <sub>5</sub> ]+

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, the IR spectrum of **3,4- Diethylhexane** is characterized by C-H stretching and bending vibrations.

Table 4: Characteristic IR Absorption Bands for 3,4-Diethylhexane

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
2960 - 2850	C-H stretch	Strong
1465	-CH <sub>2</sub> - bend (scissoring)	Medium
1375	-CH₃ bend (symmetric)	Medium

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited.

- Sample Preparation: For a typical <sup>1</sup>H NMR spectrum, 5-25 mg of **3,4-Diethylhexane** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent. For <sup>13</sup>C NMR, a more concentrated sample of 50-100 mg is used.[2] The sample is placed in a 5 mm NMR tube.
- Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar compounds like
   3,4-Diethylhexane.[1]

#### Foundational & Exploratory





- Instrumentation: The spectra are recorded on a Fourier Transform NMR (FT-NMR) spectrometer. The operating frequencies for <sup>1</sup>H NMR can range from 300 to 600 MHz or higher.
- Data Acquisition: For a ¹H NMR spectrum, a small number of scans are typically sufficient.
   For ¹³C NMR, a larger number of scans are required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the ¹³C spectrum to single lines for each unique carbon.
- Referencing: The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
- Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.[3]
- Ionization: Electron Ionization (EI) is a common method for alkanes.[3] The sample
  molecules in the gas phase are bombarded with a high-energy electron beam (typically 70
  eV), causing the ejection of an electron to form a molecular ion ([M]+) and subsequent
  fragmentation.[4][5]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).
- Detection: An electron multiplier detector is used to detect the ions, and the signal is processed to generate a mass spectrum. The entire process is conducted under a high vacuum.[4]
- Sample Preparation: For a liquid sample like **3,4-Diethylhexane**, a "neat" spectrum is typically obtained.[6] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[7][8]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: An infrared beam is passed through the sample. The detector measures the amount of light that is transmitted at different wavenumbers. The resulting interferogram is then mathematically converted to a spectrum by a Fourier transform.



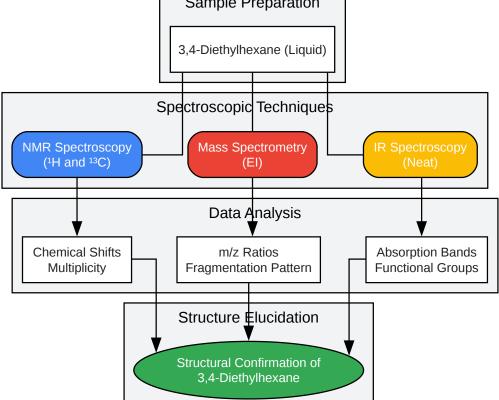
• Spectrum Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (in cm<sup>-1</sup>).

#### **Visualization**

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound like **3,4-Diethylhexane**.

Sample Preparation

General Spectroscopic Analysis Workflow for 3,4-Diethylhexane



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